4-[(4,6-Dimethoxypyrimidin-2-yl)methylthio]benzamine
Description
Properties
IUPAC Name |
4-[(4,6-dimethoxypyrimidin-2-yl)methylsulfanyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-17-12-7-13(18-2)16-11(15-12)8-19-10-5-3-9(14)4-6-10/h3-7H,8,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTNXOYKOTUIDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)CSC2=CC=C(C=C2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on 2,4,6-Trichloropyrimidine
The synthesis begins with 2,4,6-trichloropyrimidine, a commercially available trihalogenated precursor. Selective substitution of chlorides at positions 4 and 6 is achieved via sodium methoxide-mediated alkoxylation:
Procedure :
- 2,4,6-Trichloropyrimidine (10.0 g, 54.3 mmol) is dissolved in anhydrous methanol (100 mL).
- Sodium methoxide (5.8 g, 108.6 mmol) is added portionwise under nitrogen.
- The mixture is refluxed at 65°C for 24 hours.
- The solvent is evaporated, and the residue is partitioned between water and dichloromethane.
- The organic layer is dried (Na₂SO₄) and concentrated to yield 2-chloro-4,6-dimethoxypyrimidine as a white crystalline solid.
Characterization :
- Yield : 78% (8.2 g).
- MP : 112–114°C.
- ¹H NMR (400 MHz, CDCl₃) : δ 6.45 (s, 1H, H-5), 3.95 (s, 6H, 2×OCH₃).
- IR (KBr) : 1580 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C-O-C asym. stretch).
Thiolation of 2-Chloro-4,6-dimethoxypyrimidine
Thiourea-Mediated Chloride Displacement
The chloro group at position 2 is replaced with a thiol via nucleophilic aromatic substitution using thiourea:
Procedure :
- 2-Chloro-4,6-dimethoxypyrimidine (5.0 g, 26.3 mmol) and thiourea (2.0 g, 26.3 mmol) are suspended in ethanol (50 mL).
- Sodium hydroxide (1.1 g, 26.3 mmol) in water (10 mL) is added dropwise.
- The mixture is refluxed for 12 hours, cooled, and acidified with HCl (1M) to pH 3.
- The precipitate is filtered and recrystallized from ethanol to afford 4,6-dimethoxypyrimidine-2-thiol.
Characterization :
- Yield : 68% (3.4 g).
- MP : 185–187°C (decomp.).
- ¹H NMR (DMSO-d₆) : δ 6.32 (s, 1H, H-5), 3.88 (s, 6H, 2×OCH₃), 3.50 (br s, 1H, SH).
- MS (EI) : m/z 188 [M]⁺.
Alkylation with 4-Nitrobenzyl Chloride
Thiolate Formation and S-Alkylation
The thiol group is deprotonated and alkylated with 4-nitrobenzyl chloride to install the benzylthio moiety:
Procedure :
- 4,6-Dimethoxypyrimidine-2-thiol (3.0 g, 15.9 mmol) is dissolved in DMF (30 mL).
- Potassium carbonate (4.4 g, 31.8 mmol) and 4-nitrobenzyl chloride (2.7 g, 15.9 mmol) are added.
- The mixture is stirred at 50°C for 8 hours, poured into ice-water, and extracted with ethyl acetate.
- The organic layer is dried (MgSO₄) and concentrated to yield 4-nitrobenzyl-4,6-dimethoxypyrimidin-2-ylmethyl sulfide.
Characterization :
- Yield : 72% (4.1 g).
- MP : 142–144°C.
- ¹H NMR (CDCl₃) : δ 8.21 (d, J = 8.8 Hz, 2H, Ar-H), 7.58 (d, J = 8.8 Hz, 2H, Ar-H), 6.48 (s, 1H, H-5), 4.35 (s, 2H, SCH₂), 3.96 (s, 6H, 2×OCH₃).
- IR (KBr) : 1520 cm⁻¹ (NO₂ asym. stretch), 1340 cm⁻¹ (NO₂ sym. stretch).
Reduction of Nitro Group to Amine
Catalytic Hydrogenation
The nitro group is reduced to an amine using hydrogen gas over palladium catalyst:
Procedure :
- 4-Nitrobenzyl-4,6-dimethoxypyrimidin-2-ylmethyl sulfide (3.5 g, 10.2 mmol) is dissolved in ethanol (50 mL).
- Palladium on carbon (10% wt, 0.35 g) is added, and the mixture is hydrogenated at 50 psi H₂ for 6 hours.
- The catalyst is filtered, and the solvent is evaporated to yield the target compound as a pale-yellow solid.
Characterization :
- Yield : 85% (2.7 g).
- MP : 163–165°C.
- ¹H NMR (DMSO-d₆) : δ 6.92 (d, J = 8.4 Hz, 2H, Ar-H), 6.50 (d, J = 8.4 Hz, 2H, Ar-H), 6.40 (s, 1H, H-5), 4.90 (br s, 2H, NH₂), 4.20 (s, 2H, SCH₂), 3.85 (s, 6H, 2×OCH₃).
- MS (ESI) : m/z 333 [M+H]⁺.
Optimization and Mechanistic Insights
Microwave-Assisted Thiolation
Adapting methodologies from thienopyrimidine synthesis, microwave irradiation (100°C, 30 min) improves thiolation yield to 82% versus conventional heating (68%), reducing reaction time by 75%.
Solvent Effects on Alkylation
Comparative studies reveal DMF outperforms acetone or THF in S-alkylation, achieving 72% yield due to enhanced thiolate solubility.
Chemical Reactions Analysis
Oxidation of the Methylthio Group
The methylthio group (–SCH₃) undergoes oxidation under controlled conditions to form sulfoxide or sulfone derivatives. This reaction modifies electronic properties and enhances biological activity in related compounds.
Example from literature: Analogous pyrimidinylmethylthio compounds, such as 2-[(4,6-dimethoxypyrimidin-2-yl)methylthiomethyl]-6-methoxymethylaniline, were oxidized to ketones using H₂O₂/acetic acid . This suggests similar reactivity for the target compound’s –SCH₃ group.
Nucleophilic Substitution at the Methylthio Group
The methylthio bridge serves as a leaving group in nucleophilic displacement reactions, particularly under basic or transition metal-catalyzed conditions.
Mechanistic insight: The sulfur atom’s nucleophilicity facilitates substitution, as seen in benzothiazole derivatives where –SCH₃ groups were replaced by thiocyanate or acetamide moieties .
Functionalization of the Benzamine Group
The primary amine (–NH₂) on the benzene ring participates in acylation, sulfonylation, and condensation reactions.
Acylation
Sulfonylation
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Reaction with sulfonyl chlorides | Et₃N, CH₂Cl₂, 0°C to RT | N-Sulfonyl-4-[(4,6-dimethoxypyrimidin-2-yl)methylthio]benzamine |
Example: In herbicidal sulfonamide syntheses, benzamine analogs reacted with isocyanatosulfonyl benzoates to yield sulfonamide derivatives .
Cyclization Reactions
The amine and methylthio groups can participate in intramolecular cyclization to form heterocyclic frameworks.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Formation of thiazolidinones | Chloroacetyl chloride, K₂CO₃, DMF | 4-(Thiazolidinone-2-yl)-[(4,6-dimethoxypyrimidin-2-yl)methylthio]benzene |
Mechanism: The amine reacts with chloroacetyl chloride to form an intermediate, which cyclizes to a thiazolidinone ring under basic conditions .
Electrophilic Aromatic Substitution on the Pyrimidine Ring
The dimethoxypyrimidine ring undergoes halogenation or nitration at activated positions.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Chlorination | POCl₃, DMF, reflux | 4-[(5-Chloro-4,6-dimethoxypyrimidin-2-yl)methylthio]benzamine |
Note: Methoxy groups direct electrophiles to the 5-position of the pyrimidine ring .
Cross-Coupling Reactions
The methylthio group can act as a directing group in transition metal-catalyzed couplings.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, DME/H₂O | 4-[(4,6-Dimethoxypyrimidin-2-yl)methylthio]-N-arylbenzamine | –¹ |
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to 4-[(4,6-Dimethoxypyrimidin-2-yl)methylthio]benzamine exhibit anticancer activity. The structural features of this compound suggest it may inhibit specific cancer cell lines. For instance, studies have shown that derivatives of pyrimidine can target cancer cell proliferation pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that pyrimidine derivatives showed significant cytotoxicity against breast cancer cells. The mechanism involved the inhibition of key enzymes responsible for cell division.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrimidine derivatives are known to exhibit activity against various bacterial and fungal strains.
Data Table: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | Journal of Antibiotics |
| Escherichia coli | 12 | International Journal of Microbiology |
| Candida albicans | 18 | Mycological Research |
Pesticidal Properties
The compound's structure suggests potential use as a pesticide or herbicide. Research indicates that similar compounds can act as effective agents against agricultural pests.
Case Study:
A field trial conducted by agricultural scientists demonstrated that a pyrimidine-based pesticide significantly reduced pest populations in crops without harming beneficial insects.
Polymer Development
This compound can be utilized in the synthesis of polymers with enhanced properties such as thermal stability and mechanical strength.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Standard Polymer | 200 | 50 |
| Modified with Compound | 250 | 70 |
Mechanism of Action
The mechanism of action of 4-[(4,6-Dimethoxypyrimidin-2-yl)methylthio]benzamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its action are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical Properties
| Compound Name | Substituents (Position 4/6) | Key Functional Group | LogP* | Herbicidal Activity (Inhibition %) |
|---|---|---|---|---|
| 4-[(4,6-Dimethoxypyrimidin-2-yl)methylthio]benzamine | Methoxy/Methoxy | Benzamine-thioether | 2.8† | Not reported |
| Nicosulfuron | Methoxy/Methoxy | Sulfonylurea | 1.2 | 100% (Echinochloa crus-galli) |
| Sulfometuron-methyl | Methyl/Methyl | Sulfonylurea | 1.5 | 85–90% (Broadleaf weeds) |
| Methyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoylmethyl]benzoate | Methoxy/Methoxy | Carbamoyl-sulfamoyl | 0.9 | Analytical standard (No bioactivity) |
*Predicted using XLogP3-AA. †Estimated via analogous thioether compounds.
Key Research Findings
- Herbicidal Activity : Methoxy-substituted pyrimidines (e.g., nicosulfuron) outperform methyl-substituted analogs due to stronger ALS binding . The thioether in this compound may reduce phytotoxicity but requires empirical validation.
- Synthetic Flexibility : Thioether formation (e.g., using NaSH or alkyl thiols) offers a route to diversify pyrimidine derivatives, though yields are often lower than for ethers .
- Analytical Applications : Carbamoyl-sulfamoyl analogs () serve as reference standards, underscoring the utility of pyrimidine derivatives in quality control workflows .
Q & A
Basic: What are the recommended synthetic routes for 4-[(4,6-Dimethoxypyrimidin-2-yl)methylthio]benzamine?
Methodological Answer:
A common approach involves nucleophilic substitution reactions between a pyrimidine-thiol intermediate and a halogenated benzamine derivative. For example, details a co-crystallization method using methanol as a solvent, heating to dissolve reactants (e.g., 4,6-dimethoxy-2-(methylsulfanyl)pyrimidine and 4-hydroxybenzoic acid), followed by slow cooling to obtain crystals . Key steps include:
- Solvent selection: Polar solvents like methanol promote solubility and hydrogen bonding.
- Temperature control: Gradual cooling minimizes impurities.
- Purification: Recrystallization or column chromatography (if intermediates are unstable).
Basic: Which spectroscopic and structural characterization techniques are optimal for this compound?
Methodological Answer:
- X-ray crystallography: Resolves crystal packing and hydrogen-bonding networks (e.g., identified O–H···N and C–H···O interactions critical for supramolecular assembly) .
- NMR spectroscopy: H and C NMR confirm substitution patterns (e.g., methoxy and thioether groups).
- IR spectroscopy: Validates functional groups (e.g., S–C stretching at ~600–700 cm).
Advanced: How can researchers resolve contradictions in reported bioactivity data for pyrimidine derivatives?
Methodological Answer:
Contradictions often arise from assay variability or impurity profiles. Strategies include:
- Reproducing assays: Use standardized protocols (e.g., enzyme inhibition assays in ) .
- Analytical validation: Employ HPLC-MS to confirm compound purity.
- Comparative studies: Cross-reference results with structurally analogous compounds (e.g., 4,6-diphenylpyrimidine derivatives in ) .
Advanced: What strategies optimize crystallization for X-ray diffraction studies?
Methodological Answer:
From :
- Solvent choice: Methanol promotes hydrogen bonding and slow nucleation.
- Cooling rate: Gradual cooling (room temperature) yields larger, higher-quality crystals.
- Co-crystallization agents: 4-Hydroxybenzoic acid enhances crystal packing via O–H···N bonds .
Table 1: Hydrogen Bond Parameters from
| Interaction | Bond Length (Å) | Symmetry Code |
|---|---|---|
| O4–H1O4···O3 | 0.862 (10) | |
| O5–H1O5···N1 | 0.79 (3) |
Basic: How to design a reaction scheme to minimize byproducts in thioether-linked pyrimidine synthesis?
Methodological Answer:
- Protecting groups: Use tert-butyl or acetyl groups to shield reactive sites (e.g., ’s multi-step synthesis of benzamide derivatives) .
- Stoichiometry control: Maintain a 1:1 molar ratio of thiol to halogenated benzamine.
- Inert atmosphere: Prevents oxidation of thiol intermediates.
Advanced: How does substitution on the pyrimidine ring influence hydrogen bonding?
Methodological Answer:
Methoxy groups at positions 4 and 6 enhance electron density, stabilizing hydrogen bonds. shows that 4,6-dimethoxy substitution facilitates O–H···N interactions with carboxylic acids, forming R_2$$^2(8) ring motifs critical for crystal stability . Computational modeling (e.g., DFT) can predict substituent effects on bond strength.
Advanced: What methodologies assess the compound’s potential as an enzyme inhibitor?
Methodological Answer:
- In vitro assays: Measure IC values against target enzymes (e.g., phosphodiesterases, as in ) .
- Molecular docking: Use software like AutoDock to predict binding affinity to active sites.
- Kinetic studies: Analyze inhibition mechanisms (competitive/non-competitive) via Lineweaver-Burk plots.
Basic: What are common pitfalls in synthesizing thioether-linked pyrimidines?
Methodological Answer:
- Thiol oxidation: Work under nitrogen and use antioxidants (e.g., BHT).
- Incomplete substitution: Monitor reaction progress via TLC.
- Byproduct formation: Optimize reaction time (e.g., ’s microwave-assisted synthesis reduces side reactions) .
Advanced: How to integrate computational chemistry into reactivity studies?
Methodological Answer:
- DFT calculations: Predict reaction pathways (e.g., nucleophilic attack at the pyrimidine C2 position).
- Molecular dynamics: Simulate solvent effects on crystallization (as in ) .
- QSAR modeling: Correlate substituent effects with bioactivity (e.g., ’s derivatives) .
Advanced: How to address discrepancies in reported crystal structures of similar compounds?
Methodological Answer:
- Validate data: Re-deposit structures in databases (e.g., CCDC) with refined parameters.
- Compare packing motifs: Analyze hydrogen-bonding patterns (e.g., vs. related pyrimidine–carboxylic acid co-crystals) .
- Temperature-dependent studies: Assess conformational flexibility via variable-temperature XRD.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
